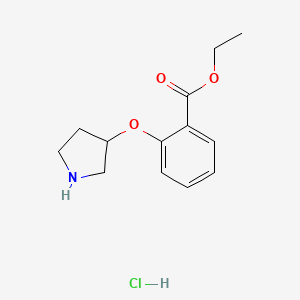

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-pyrrolidin-3-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)11-5-3-4-6-12(11)17-10-7-8-14-9-10;/h3-6,10,14H,2,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZKMRHHNSTHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696426 | |

| Record name | Ethyl 2-[(pyrrolidin-3-yl)oxy]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220032-96-1 | |

| Record name | Benzoic acid, 2-(3-pyrrolidinyloxy)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(pyrrolidin-3-yl)oxy]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride typically involves the esterification of 2-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. This is followed by the reaction with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include controlled temperature and pH to ensure the formation of the ester linkage and the incorporation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for temperature and pH control is crucial in maintaining the consistency and quality of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates or pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride has a molecular formula of C12H15ClNO3 and a molecular weight of 257.71 g/mol. The compound features an ester functional group linked to a pyrrolidine ring, contributing to its unique chemical properties. The mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors, potentially acting as inhibitors or modulators in various biological pathways.

Medicinal Chemistry

This compound has been explored for its antimicrobial and anti-inflammatory properties. In vitro studies indicate that it exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown an effective concentration (EC50) of approximately 5 µM against certain pathogens, with low cytotoxicity (CC50 > 50 µM) .

Antiviral Applications

Recent research highlights the compound's potential in antiviral applications, particularly against SARS-CoV-2. High-throughput screening has identified derivatives that demonstrate antiviral activity by inhibiting viral replication mechanisms. The structure-activity relationship (SAR) studies suggest modifications to the pyrrolidine moiety can enhance efficacy against viral targets .

Enzyme Inhibition Studies

The compound has been investigated for its role in enzyme inhibition, specifically targeting enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential therapeutic applications in metabolic disorders and cancer treatment .

Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The findings indicated a strong correlation between structural modifications and enhanced antimicrobial potency, paving the way for further development as a therapeutic agent .

Study 2: Antiviral Profiling

Research focusing on antiviral profiling revealed that specific analogs of this compound could interfere with viral entry mechanisms, showcasing its potential as a candidate for treating viral infections such as COVID-19 .

Mechanism of Action

The mechanism of action of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Positional Isomers of Pyrrolidinyloxy-Substituted Benzoates

Key analogs include:

Key Findings :

Comparison with Amine-Functionalized Benzoate Esters

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride belongs to a broader class of amine-modified benzoate esters. Notable analogs include:

Key Findings :

- Substituent Reactivity: Pyrrolidinyloxy groups (secondary amines) may offer different hydrogen-bonding capabilities compared to tertiary dimethylamino groups, affecting solubility and chemical stability .

- Positional Influence: Para-substituted amines (e.g., ethyl 4-(dimethylamino)benzoate) generally exhibit superior reactivity in polymerization reactions compared to ortho or side-chain analogs .

Physicochemical and Pharmacokinetic Considerations

- Solubility : Hydrochloride salts of pyrrolidinyloxy benzoates (e.g., CAS 1219960-96-9) are typically water-soluble, facilitating formulation in drug delivery systems .

- Stability : Steric hindrance in ortho-substituted derivatives may reduce susceptibility to enzymatic hydrolysis compared to para-substituted analogs .

Biological Activity

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

- Molecular Formula : C12H15ClNO3

- Molecular Weight : 257.71 g/mol

- Chemical Class : Ester

- Functional Groups : Benzoate and pyrrolidine

The compound features a benzoate ester linked to a pyrrolidine ring, contributing to its unique chemical properties and biological activities.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways, particularly in cholinergic and dopaminergic systems .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- EC50 Value : Approximately 5 µM

- CC50 Value : > 50 µM (indicating low cytotoxicity)

This suggests that the compound could be a promising candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Studies have indicated that it can inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses. The exact pathways involved are still under investigation, but the compound's ability to modulate inflammation presents opportunities for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Mthis compound | Antimicrobial, anti-inflammatory | Different substitution on the benzoate ring |

| Methyl 3-(1-benzyl-3-methyl-3-pyrrolidinyl)benzoate hydrochloride | Antiviral potential | Benzyl substitution enhances lipophilicity |

| Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride | Similar antimicrobial activity | Lacks the ether linkage present in target compound |

This table highlights the distinct biological activities of this compound compared to similar compounds.

Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound. It was found to reduce levels of pro-inflammatory cytokines in cellular models, indicating its potential utility in treating conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 2-(pyrrolidin-3-yloxy)benzoic acid with ethanol under acidic conditions, followed by hydrochloride salt formation. Protecting groups (e.g., tert-butyl carbamate) may be employed to stabilize reactive intermediates. Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization improves yield and purity .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the ester linkage, pyrrolidine ring, and substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond angles and torsional strain in the pyrrolidine ring .

- HPLC-PDA : Purity >95% is confirmed using reverse-phase HPLC with photodiode array detection (λ = 210–254 nm) .

Q. How should researchers handle solubility challenges in aqueous assays?

- Methodological Answer : The compound’s limited aqueous solubility can be addressed using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (e.g., phosphate buffer at pH 7.4). Pre-formulation studies using dynamic light scattering (DLS) or micellar solubilization with surfactants (e.g., Tween-80) enhance bioavailability in in vitro models .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor membrane permeability. Solutions include:

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites.

- Permeability Assays : Caco-2 cell monolayers or PAMPA evaluate intestinal absorption.

- Pharmacokinetic Modeling : Allometric scaling from rodent studies predicts human dosing. Reference compounds with similar scaffolds (e.g., Vernakalant Hydrochloride, a pyrrolidine derivative) provide comparative insights .

Q. How is impurity profiling conducted to meet regulatory standards?

- Methodological Answer : Impurities are characterized using:

- HPLC-MS/MS : Quantifies trace impurities (e.g., unreacted intermediates, hydrolysis byproducts).

- Reference Standards : EP/ICH-compliant impurities (e.g., benzoic acid derivatives) are synthesized and cross-validated against certified materials .

- Forced Degradation Studies : Acid/alkali hydrolysis, thermal stress, and photolysis identify degradation pathways .

Q. What computational approaches predict target binding affinity and selectivity?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., GPCRs or ion channels). The pyrrolidine oxygen and ester group are key pharmacophores for hydrogen bonding.

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent.

- QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl esters) with activity .

Q. How is stability under physiological conditions evaluated for preclinical studies?

- Methodological Answer :

- Solution Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C; monitor via HPLC at 0, 6, 12, and 24 hours.

- Solid-State Stability : Accelerated stability testing (40°C/75% RH for 3 months) identifies hygroscopicity or polymorphic transitions.

- Light Sensitivity : ICH Q1B guidelines assess photodegradation using UV-Vis exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.